molecular formula C15H12ClN3O2S B2487557 5-(4-Chlorophthalazin-1-yl)-2-methylbenzenesulfonamide CAS No. 732261-22-2

5-(4-Chlorophthalazin-1-yl)-2-methylbenzenesulfonamide

Katalognummer: B2487557
CAS-Nummer: 732261-22-2
Molekulargewicht: 333.79
InChI-Schlüssel: OKRAARVAHRFPTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(4-Chlorophthalazin-1-yl)-2-methylbenzenesulfonamide is a synthetic sulfonamide derivative characterized by a phthalazine core substituted with a chlorine atom at the 4-position and a 2-methylbenzenesulfonamide moiety at the 1-position. The sulfonamide group (-SO₂NH₂) is a critical pharmacophore known to enhance binding affinity to enzymes and receptors through hydrogen bonding and electrostatic interactions . The methyl group at the 2-position of the benzene ring likely influences steric and electronic properties, modulating solubility and target engagement .

Eigenschaften

IUPAC Name

5-(4-chlorophthalazin-1-yl)-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c1-9-6-7-10(8-13(9)22(17,20)21)14-11-4-2-3-5-12(11)15(16)19-18-14/h2-8H,1H3,(H2,17,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKRAARVAHRFPTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophthalazin-1-yl)-2-methylbenzenesulfonamide typically involves the reaction of 4-chlorophthalazine with 2-methylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Commonly used catalysts include phosphorus pentachloride and phosphorus oxychloride, which help in the chlorination process .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form. The use of advanced equipment and techniques ensures the efficient production of this compound on an industrial scale .

Analyse Chemischer Reaktionen

Types of Reactions: 5-(4-Chlorophthalazin-1-yl)-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

5-(4-Chlorophthalazin-1-yl)-2-methylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other phthalazine derivatives with potential biological activities.

    Biology: Studied for its antimicrobial and antitumor properties.

    Medicine: Investigated for its potential use as an anticancer agent due to its ability to inhibit specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 5-(4-Chlorophthalazin-1-yl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of vascular endothelial growth factor receptor (VEGFR), which plays a crucial role in angiogenesis and tumor growth . Additionally, it can modulate the activity of other signaling pathways involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Related Compounds

The following table summarizes key structural and functional differences between 5-(4-Chlorophthalazin-1-yl)-2-methylbenzenesulfonamide and analogous compounds:

Compound Name Core Structure Key Substituents Biological Target IC₅₀/Activity Data Reference
This compound Phthalazine + benzenesulfonamide - Cl at phthalazin-4-position
- CH₃ at benzenesulfonamide-2-position
Urea transporter UT-B (putative) N/A (hypothetical)
PU1424 (5-(4-((4-Methoxyphenyl)amino)phthalazin-1-yl)-2-methylbenzenesulfonamide) Phthalazine + benzenesulfonamide - 4-Methoxyphenylamino at phthalazin-4-position
- CH₃ at benzenesulfonamide-2-position
Urea transporter UT-B 1.61 μM (mouse erythrocyte lysis assay)
Pazopanib Hydrochloride Pyrimidine + benzenesulfonamide - 2,3-Dimethylindazol-6-yl-methylamino at pyrimidin-4-position
- CH₃ at benzenesulfonamide-2-position
VEGFR-1, -2, -3 tyrosine kinases Antiangiogenic activity (FDA-approved for renal cell carcinoma)
4-(5-Chloro-2-hydroxybenzylideneamino)-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide Schiff base + benzenesulfonamide - 5-Chlorosalicylaldehyde-derived Schiff base
- 4,6-Dimethylpyrimidinyl group
Antibacterial/antitumor (putative) N/A (structural analysis only)

Key Observations:

Structural Variations and Target Specificity: The chlorine atom in this compound contrasts with the 4-methoxyphenylamino group in PU1423. This difference suggests that electron-withdrawing substituents (Cl) vs. electron-donating groups (OCH₃) may modulate UT-B inhibition efficacy . Pazopanib replaces the phthalazine core with a pyrimidine ring, enabling selective binding to VEGFR kinases.

Pharmacological Activity: PU1424 demonstrates potent UT-B inhibition (IC₅₀ = 1.61 μM), attributed to its sulfonamide and methoxyphenylamino groups. The Schiff base derivative () highlights the versatility of benzenesulfonamides in forming complexes with metals or biomolecules, though its activity remains uncharacterized .

Sulfonamide Role :

  • All compounds share the 2-methylbenzenesulfonamide moiety, critical for hydrogen bonding with target proteins. For example, in Pazopanib, the sulfonamide interacts with VEGFR’s ATP-binding pocket, while in PU1424, it may stabilize UT-B binding .

Research Findings and Implications

  • Structure-Activity Relationship (SAR): Substitution at the phthalazin-4-position is pivotal. PU1424’s methoxyphenylamino group enhances UT-B affinity, whereas the chloro substituent in the target compound may favor hydrophobic interactions . Methylation at the benzenesulfonamide-2-position balances lipophilicity and solubility, a feature conserved across analogs .
  • Therapeutic Potential: While Pazopanib is clinically validated for cancer, this compound requires further evaluation for UT-B inhibition or other targets. Its structural simplicity compared to PU1424 could streamline synthesis and optimization .

Biologische Aktivität

5-(4-Chlorophthalazin-1-yl)-2-methylbenzenesulfonamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a phthalazine moiety, which is known for its diverse biological activities, and a benzenesulfonamide group that can enhance its pharmacological properties. The structure can be represented as follows:

5 4 Chlorophthalazin 1 yl 2 methylbenzenesulfonamide\text{5 4 Chlorophthalazin 1 yl 2 methylbenzenesulfonamide}

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have reported minimum inhibitory concentrations (MICs) indicating its potency against Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Its mechanism of action involves binding to specific enzymes, thereby blocking their activity. This inhibition can lead to various therapeutic effects, including anti-inflammatory responses and the reduction of microbial growth.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets within cells. The proposed mechanisms include:

  • Enzyme Binding : The compound binds to the active sites of enzymes, inhibiting their function.
  • Modulation of Signaling Pathways : It may influence signaling pathways related to inflammation and microbial resistance.

Case Studies

Several studies have highlighted the efficacy of this compound in different biological contexts:

  • Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8 to 32 µg/mL depending on the strain.
  • Anti-inflammatory Properties : Experimental models have shown that treatment with this compound resulted in reduced levels of pro-inflammatory cytokines, suggesting potential use in inflammatory diseases.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructure FeatureBiological Activity
5-(4-Bromophthalazin-1-yl)-2-methylbenzene sulfonamideBromine substitutionModerate antimicrobial activity
5-(Phthalazin-1-yl)-2-methylbenzenesulfonamideNo halogen substituentLower potency compared to chlorinated variant
5-(4-Iodophthalazin-1-yl)-2-methylbenzenesulfonamideIodine substitutionEnhanced antimicrobial effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-Chlorophthalazin-1-yl)-2-methylbenzenesulfonamide, and how can intermediates be characterized?

  • Methodology : Multi-step organic synthesis typically involves coupling sulfonamide precursors with halogenated aromatic moieties. For example, sulfonylation of 2-methylbenzenesulfonamide with 4-chlorophthalazine derivatives under nucleophilic substitution conditions (e.g., using DMF as a solvent and K₂CO₃ as a base). Key intermediates should be characterized via ¹H/¹³C NMR to confirm regioselectivity and HPLC-MS to verify purity (>95%) .
  • Critical Step : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to avoid over-chlorination or side reactions at the phthalazine nitrogen .

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of sulfonamide derivatives?

  • Methodology : Single-crystal X-ray diffraction provides precise bond lengths (e.g., S–N: 1.759 Å) and dihedral angles between aromatic rings (e.g., 78.95° between phthalazine and benzene rings), which are critical for validating computational models. Refinement of H-bond networks (e.g., O–H⋯N interactions) clarifies stability and polymorphism risks .
  • Data Contradictions : Discrepancies in bond angles (e.g., C11–S1–N2: 106.75° vs. 108.2° in analogs) may arise from crystal packing effects, necessitating comparative analysis with DFT-optimized geometries .

Advanced Research Questions

Q. How can conflicting bioactivity data for sulfonamide analogs be systematically evaluated?

  • Methodology : Use dose-response assays (e.g., IC₅₀ determinations against Gram-positive bacteria) with standardized protocols to minimize variability. Cross-reference results with structural analogs (e.g., 5-chlorosalicylaldehyde derivatives) to identify substituent effects on activity. For example, electron-withdrawing groups at the phthalazine position enhance antibacterial potency but reduce solubility .
  • Contradiction Resolution : Conflicting cytotoxicity data may stem from differences in cell lines (e.g., HeLa vs. MCF-7) or assay endpoints (viability vs. apoptosis). Apply meta-analysis tools to harmonize datasets .

Q. What computational strategies optimize reaction conditions for sulfonamide functionalization?

  • Methodology : Combine quantum chemical calculations (e.g., DFT for transition state analysis) with statistical design of experiments (DoE) . For example, a Box-Behnken design can model the effects of temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (5–15 mol%) on yield .
  • Case Study : Optimize Suzuki-Miyaura coupling of 4-chlorophthalazine with boronic esters using Pd(OAc)₂/XPhos. Computational reaction path searches predict steric hindrance at the C4 position, guiding ligand selection .

Q. How do intramolecular H-bonding and crystal packing influence the stability of sulfonamide-based ligands?

  • Methodology : Analyze Hirshfeld surfaces and interaction energies (e.g., using CrystalExplorer) to quantify H-bond contributions (e.g., O–H⋯N vs. N–H⋯O). For this compound, intramolecular H-bonds form six-membered rings, reducing conformational flexibility and enhancing thermal stability (Tₘ > 200°C) .
  • Advanced Technique : Variable-temperature XRD reveals phase transitions or desolvation events, critical for pharmaceutical formulation .

Data-Driven Research Questions

Q. What statistical approaches reconcile discrepancies in published sulfonamide crystallographic data?

  • Methodology : Apply cluster analysis to bond length/angle datasets from the Cambridge Structural Database (CSD). For example, compare S–N bond lengths in 2-methylbenzenesulfonamides (mean: 1.746 Å, σ: 0.012 Å) to identify outliers caused by measurement errors or solvent effects .
  • Case Study : Resolve conflicting reports on Cl–C bond lengths (1.736 Å vs. 1.746 Å) by re-refining deposited CIF files with modern software (e.g., SHELXL) .

Q. How can AI-driven platforms accelerate the discovery of sulfonamide-based enzyme inhibitors?

  • Methodology : Train graph neural networks (GNNs) on ChEMBL bioactivity data to predict binding affinities for carbonic anhydrase isoforms. Validate top candidates via molecular docking (AutoDock Vina) and MM/GBSA free-energy calculations. For this compound, prioritize analogs with <i>K</i>i < 10 nM against CA-IX .
  • Integration : Couple AI predictions with high-throughput crystallography to validate binding poses .

Experimental Design Considerations

Q. What are best practices for designing stability studies of sulfonamide derivatives under physiological conditions?

  • Protocol : Incubate compounds in PBS (pH 7.4, 37°C) for 24–72 hours, monitoring degradation via UPLC-UV. Use accelerated stability testing (40°C/75% RH) to predict shelf life. For hygroscopic derivatives (e.g., hydroxyl-containing analogs), employ Karl Fischer titration to quantify water uptake .
  • Troubleshooting : Unexpected degradation products (e.g., sulfonic acids) may arise from hydrolysis; mitigate by formulating with cyclodextrins .

Q. How can isotopic labeling (e.g., ¹⁵N) enhance mechanistic studies of sulfonamide reactions?

  • Application : Synthesize ¹⁵N-labeled 2-methylbenzenesulfonamide to track N–H bond cleavage during amidation or cyclization. Analyze reaction kinetics via <sup>15</sup>N NMR or IR spectroscopy (N–H stretch: ~3350 cm⁻¹) .
  • Advanced Insight : Isotope effects (e.g., <i>k</i>H/<i>k</i>D) reveal rate-limiting steps in SNAr mechanisms .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.